DSPE-PEG-Fluor 594 MW 2000: A Technical Guide to its Principle and Function
DSPE-PEG-Fluor 594 MW 2000: A Technical Guide to its Principle and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and functional applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 594 (DSPE-PEG-Fluor 594 MW 2000). This versatile phospholipid-polymer conjugate has become an invaluable tool in biomedical research and pharmaceutical development, primarily for its roles in fluorescent imaging and as a component of advanced drug delivery systems.
Core Principle of Function
DSPE-PEG-Fluor 594 is an amphiphilic molecule meticulously designed with three key functional components: a phospholipid anchor (DSPE), a biocompatible polymer spacer (PEG), and a fluorescent reporter (Fluor 594). The synergy between these components underpins its utility in biological systems.
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DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component consists of a hydrophilic phosphate head group and two saturated hydrophobic stearoyl tails. This structure allows DSPE-PEG-Fluor 594 to spontaneously insert into lipid bilayers, such as the membranes of liposomes, micelles, or living cells. The DSPE moiety serves as a stable anchor, ensuring the molecule's retention within the lipid environment.
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PEG (Polyethylene Glycol) MW 2000: The polyethylene glycol chain is a hydrophilic and flexible polymer. In an aqueous environment, the PEG chain forms a hydrated cloud on the surface of the lipid bilayer. This "stealth" characteristic sterically hinders the adsorption of opsonins (blood serum proteins), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged circulation time of nanoparticles in the bloodstream, a crucial factor for targeted drug delivery. The molecular weight of 2000 Da for the PEG chain has been optimized to provide an effective balance between stealth properties and potential interference with cellular uptake at the target site.
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Fluor 594: This is a bright and photostable red fluorescent dye. Covalently linked to the distal end of the PEG chain, Fluor 594 allows for the visualization and tracking of the molecule, and consequently, the lipid nanoparticles or cells it is incorporated into. Its specific excitation and emission properties make it suitable for a wide range of fluorescence-based applications, including fluorescence microscopy and flow cytometry.[1]
The combined action of these three components makes DSPE-PEG-Fluor 594 an ideal reagent for developing fluorescently labeled nanocarriers for imaging and drug delivery studies.[2][3]
Quantitative Data
The following table summarizes the key quantitative properties of DSPE-PEG-Fluor 594 MW 2000 and its fluorescent component.
| Property | Value | Reference |
| Molecular Weight (Average) | ~2800 Da | [4] |
| Fluorophore | Fluor 594 (or Alexa Fluor 594 equivalent) | [5] |
| Excitation Maximum | 590 nm | [6][7] |
| Emission Maximum | 617 nm | [6] |
| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield | 0.66 | [6] |
| Recommended Laser Line | 561 nm or 594 nm | [1] |
| pH Sensitivity | pH-insensitive over a wide molar range | [1] |
Experimental Protocols
Preparation of Fluorescently Labeled Liposomes
This protocol describes a common method for preparing fluorescently labeled liposomes using the thin-film hydration technique followed by extrusion. This method results in the formation of small unilamellar vesicles (SUVs) with a uniform size distribution.
Materials:
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Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
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Cholesterol
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DSPE-PEG(2000)
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DSPE-PEG-Fluor 594 MW 2000
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Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
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Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
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Rotary evaporator
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Water bath
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Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
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Gas-tight syringes
Methodology:
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Lipid Film Formation:
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In a round-bottom flask, dissolve the primary phospholipid, cholesterol, DSPE-PEG(2000), and DSPE-PEG-Fluor 594 in the organic solvent. A typical molar ratio is 60-70% primary phospholipid, 25-35% cholesterol, and 5-10% total PEGylated lipid (DSPE-PEG and DSPE-PEG-Fluor 594 combined). For effective labeling, DSPE-PEG-Fluor 594 can constitute 0.1-1 mol% of the total lipid.
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Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. A water bath set to a temperature above the phase transition temperature of the primary lipid can aid in forming a uniform, thin lipid film on the flask's inner surface.
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Hydration:
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Hydrate the dried lipid film with the desired volume of aqueous hydration buffer. The hydration should be performed at a temperature above the lipid's phase transition temperature.
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Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or using a vortex mixer.
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Extrusion (Size Reduction):
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Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
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Transfer the MLV suspension into one of the gas-tight syringes.
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Pass the lipid suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of SUVs.[8]
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Purification (Optional):
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To remove any unencapsulated material or free dye, the liposome suspension can be purified using size exclusion chromatography or dialysis.
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Storage:
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Store the prepared fluorescent liposomes at 4°C, protected from light. Do not freeze.
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Cellular Labeling and Imaging
This protocol provides a general workflow for labeling cells with the prepared fluorescent liposomes and subsequent imaging using fluorescence microscopy.
Materials:
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Cultured cells on coverslips or in imaging dishes
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Prepared DSPE-PEG-Fluor 594 labeled liposomes
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Cell culture medium
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Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)
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Mounting medium with DAPI (optional, for nuclear counterstaining)
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Fluorescence microscope with appropriate filter sets for Fluor 594 and DAPI
Methodology:
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Cell Culture:
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Culture cells to the desired confluency on a suitable imaging substrate.
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Liposome Incubation:
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Dilute the fluorescent liposome suspension to the desired concentration in pre-warmed cell culture medium.
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Remove the existing medium from the cells and replace it with the liposome-containing medium.
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Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator to allow for cellular uptake or membrane labeling.
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Washing:
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After incubation, gently aspirate the liposome-containing medium.
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Wash the cells three times with warm PBS to remove any unbound liposomes.
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Fixation:
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Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.
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Wash the cells three times with PBS.
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Mounting and Imaging:
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Mount the coverslips onto microscope slides using a mounting medium, or if using an imaging dish, add the mounting medium directly.
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Image the cells using a fluorescence microscope equipped with a filter set appropriate for Fluor 594 (Excitation: ~590 nm, Emission: ~615 nm). If a nuclear counterstain like DAPI was used, also image in the blue channel.
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Visualizations
Caption: Molecular components and functional principle of DSPE-PEG-Fluor 594.
Caption: Workflow for preparing fluorescent liposomes and subsequent cell labeling.
Caption: Conceptual pathway for in vivo application of DSPE-PEG-Fluor 594 liposomes.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSPE-PEG-Fluor 594,分子量 2000 | DSPE-PEG-Fluor 594,MW 2000 | 荧光染料 | 美国InvivoChem [invivochem.cn]
- 4. avantiresearch.com [avantiresearch.com]
- 5. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
